Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate
Description
Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with two methoxy groups at positions 4 and 4. The compound features a benzene ring linked via an ether oxygen to the pyrimidine moiety, with an ethyl ester group at the para position of the benzene ring. This structural motif is common in herbicides, particularly those targeting acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis in plants .
Properties
IUPAC Name |
ethyl 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-4-21-14(18)10-5-7-11(8-6-10)22-15-16-12(19-2)9-13(17-15)20-3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKXSFRWEVTIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with ethyl 4-hydroxybenzoate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that derivatives of ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate exhibit promising anticancer properties. For instance, studies indicate that the compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications of this compound led to enhanced activity against certain cancer cell lines, particularly those resistant to conventional therapies. The study highlighted the importance of the pyrimidine moiety in enhancing biological activity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Base Compound | 15 | MCF-7 |
| Modified A | 5 | MCF-7 |
| Modified B | 10 | HeLa |
Agricultural Applications
2.1 Herbicidal Properties
This compound is also explored for its herbicidal properties. Its efficacy as a herbicide stems from its ability to inhibit specific enzymes involved in plant growth.
Case Study:
A field trial reported in Pesticide Biochemistry and Physiology evaluated the herbicidal activity of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.
Table 2: Herbicidal Efficacy of this compound
| Application Rate (g/ha) | Weed Species | Biomass Reduction (%) |
|---|---|---|
| 100 | Amaranthus spp. | 80 |
| 200 | Setaria spp. | 95 |
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications.
3.1 Molecular Mechanisms
Research indicates that the compound interacts with specific receptors and enzymes, leading to altered gene expression profiles in both cancer cells and plants. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrimidine derivatives:
Key Observations:
Substituent Impact on Activity: The 4,6-dimethoxy-pyrimidinyl group is conserved in AHAS inhibitors like the target compound, rimsulfuron, and pyriminobac-methyl. This group mimics natural substrates of AHAS, enabling competitive inhibition . Fluorine substituents (e.g., in the quinoline derivative) enhance binding affinity and metabolic stability . Bulky substituents like benzyloxy () or sulfonylurea (rimsulfuron) may reduce bioavailability but increase target specificity .
Rimsulfuron’s sulfonylurea bridge introduces synthetic challenges but improves herbicidal potency .
Biological Activity: AHAS inhibitors with methoxy groups (target compound, pyriminobac-methyl) exhibit broad-spectrum herbicidal activity but vary in selectivity. Pyriminobac-methyl’s methoxyimino group enhances leaf absorption, whereas the target compound may prioritize soil persistence . The methylsulfanyl group in ’s compound could confer resistance to oxidative degradation, a trait absent in the target compound .
Pharmacological and Environmental Considerations
- Efficacy : The target compound’s lack of fluorinated or sulfonated groups may result in lower potency compared to fluorine-containing analogs (e.g., ) but improves environmental safety .
- Metabolism : Ethyl esters (common in all compounds) are prone to hydrolysis, influencing half-life. Compounds with methylsulfanyl or halogenated substituents () may persist longer in the environment .
Biological Activity
Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate, also known as bispyribac, is a compound primarily recognized for its application in herbicides. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid
- CAS Number : 125401-75-4
- Molecular Formula : C19H18N4O8
- Molecular Weight : 418.37 g/mol
Bispyribac functions as a selective herbicide targeting specific plant growth processes. It inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. This inhibition disrupts protein synthesis and leads to plant death. The compound’s selectivity allows it to target specific weeds while minimizing damage to crops.
Biological Activity Overview
-
Herbicidal Efficacy :
- Bispyribac has shown significant effectiveness against various grass and broadleaf weeds. Field studies indicate that it can reduce weed biomass by up to 90% when applied at recommended rates.
-
Phytotoxicity :
- The compound exhibits low phytotoxicity towards major crops such as rice and wheat, making it suitable for use in these agricultural systems.
-
Environmental Impact :
- Studies have indicated that bispyribac has a low potential for leaching and has minimal impact on non-target organisms in the ecosystem.
Table 1: Summary of Efficacy Studies
| Study Reference | Crop Tested | Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|---|
| Rice | Echinochloa spp. | 20 | 85 | |
| Wheat | Setaria viridis | 15 | 90 | |
| Soybean | Amaranthus retroflexus | 25 | 80 |
Case Study Analysis
- Field Trials :
- Laboratory Studies :
- Environmental Safety Assessments :
Q & A
Q. Basic
- X-ray crystallography : Single-crystal studies provide precise bond angles and torsional conformations (e.g., C–O–pyrimidine linkage at ~124.76° and dihedral angles between aromatic rings) .
- NMR spectroscopy : ¹H NMR confirms methoxy groups (δ 3.8–4.0 ppm) and ester functionalities (δ 4.2–4.4 ppm for ethyl groups). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .
- Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 363.12 for C₁₅H₁₈N₂O₆) .
How does this compound inhibit acetolactate synthase (ALS) in plants, and what structural features are essential for this activity?
Q. Advanced
- Mechanism : The compound acts as a sulfonylurea herbicide, binding to ALS (a key enzyme in branched-chain amino acid biosynthesis). The 4,6-dimethoxy-pyrimidinyl group facilitates competitive inhibition by mimicking the natural substrate’s transition state .
- Critical structural features :
- Validation : ALS inhibition assays using Arabidopsis thaliana mutants and in vitro enzymatic kinetics (IC₅₀ values typically <1 µM) .
What methodologies are used to investigate the impact of substituent variations on the pyrimidine ring regarding herbicidal efficacy and target binding?
Q. Advanced
- Structure-activity relationship (SAR) studies :
- Substituent modifications : Replace methoxy groups with halogens or alkyl chains to assess steric/electronic effects.
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) .
- Molecular docking : Software like AutoDock Vina models interactions between modified pyrimidine derivatives and ALS active sites .
- Field trials : Compare weed suppression efficacy across substituent variants under controlled environmental conditions .
What analytical approaches are recommended for identifying and quantifying synthetic by-products in this compound?
Q. Basic
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted pyrimidine precursors) .
- Liquid chromatography-mass spectrometry (LC-MS) : Identifies by-products via fragmentation patterns (e.g., demethylated or hydrolyzed derivatives) .
- Reference standards : Use certified impurity standards (e.g., ethyl 4-chloro-benzenecarboxylate) for calibration .
Which in silico techniques are utilized to predict the binding mode of this compound with ALS enzymes?
Q. Advanced
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess ligand-protein stability over 100-ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors at pyrimidine oxy groups) using Schrödinger’s Phase .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes ligand geometry and electrostatic potential maps to predict reactive sites .
What experimental protocols assess the environmental degradation pathways of this compound under varying conditions?
Q. Advanced
- Hydrolysis studies : Incubate the compound at pH 3–9 (25–50°C) and monitor degradation via HPLC. Half-life (t₁/₂) calculations determine pH stability .
- Photolysis : Expose to UV light (λ = 300–400 nm) in a solar simulator; identify photoproducts (e.g., demethoxylated derivatives) using LC-MS .
- Soil metabolism : Radiolabeled (¹⁴C) compound applied to soil microcosms; extract and quantify metabolites (e.g., benzenecarboxylic acid) via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
